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Compound of Interest

Compound Name: Laprafylline

Cat. No.: B1217075 Get Quote

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laprafylline (8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-3,9-dihydro-1H-

purine-2,6-dione) is a xanthine derivative with potential therapeutic applications as a

bronchodilator.[1] Its mechanism of action is believed to involve the inhibition of cyclic

adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme responsible for the

degradation of cAMP.[1][2] Inhibition of PDE leads to an increase in intracellular cAMP levels,

which in turn promotes smooth muscle relaxation.[2] This document provides a comprehensive

overview of the custom synthesis of Laprafylline, including a proposed synthetic pathway,

detailed analytical protocols for characterization, and in vitro methods for evaluating its

biological activity.
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Parameter Value Reference

IUPAC Name

8-[2-(4-benzhydrylpiperazin-1-

yl)ethyl]-1-methyl-3-(2-

methylpropyl)-7H-purine-2,6-

dione

[3]

Molecular Formula C29H36N6O2 [3][4]

Molecular Weight 500.64 g/mol [4][5]

CAS Number 90749-32-9 [1][3]

Appearance Off-white to pale yellow solid Assumed

Solubility
Soluble in DMSO and

Chloroform
[5]

Purity (typical) ≥98% (by HPLC) [5]

II. Proposed Custom Synthesis Protocol
The custom synthesis of Laprafylline can be approached through a convergent synthesis

strategy. This involves the synthesis of two key intermediates: 8-bromo-3-isobutyl-1-

methylxanthine and 1-benzhydrylpiperazine, followed by their coupling.
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Caption: Proposed workflow for the custom synthesis of Laprafylline.
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Step 1: Synthesis of 8-bromo-3-isobutyl-1-
methylxanthine (Intermediate 1)

Materials: 3-Isobutyl-1-methylxanthine[6], N-Bromosuccinimide (NBS), Azobisisobutyronitrile

(AIBN), Carbon tetrachloride (CCl4).

Procedure:

To a solution of 3-isobutyl-1-methylxanthine (1 equivalent) in CCl4, add NBS (1.1

equivalents) and a catalytic amount of AIBN.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove

succinimide.

Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from ethanol to yield 8-bromo-3-isobutyl-1-

methylxanthine as a white solid.

Step 2: Synthesis of 1-benzhydrylpiperazine
(Intermediate 2)

Materials: Piperazine, Benzhydryl chloride, Triethylamine (TEA), Acetonitrile.

Procedure:

Dissolve a large excess of piperazine (e.g., 5 equivalents) in acetonitrile.

To this solution, add a solution of benzhydryl chloride (1 equivalent) in acetonitrile

dropwise at room temperature.

Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base.
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Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction by TLC.

After completion, remove the solvent under reduced pressure.

Dissolve the residue in water and extract with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give crude 1-benzhydrylpiperazine.

Purify by column chromatography on silica gel.

Step 3: Synthesis of 2-(4-benzhydrylpiperazin-1-
yl)ethanol (Intermediate 3)

Materials: 1-benzhydrylpiperazine, 2-chloroethanol, Potassium carbonate, Acetonitrile.

Procedure:

To a solution of 1-benzhydrylpiperazine (1 equivalent) in acetonitrile, add 2-chloroethanol

(1.2 equivalents) and potassium carbonate (2 equivalents).

Reflux the mixture for 8-10 hours, monitoring by TLC.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(4-

benzhydrylpiperazin-1-yl)ethanol, which can be used in the next step without further

purification if sufficiently pure.

Step 4: Synthesis of Laprafylline
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Materials: 8-bromo-3-isobutyl-1-methylxanthine, 2-(4-benzhydrylpiperazin-1-yl)ethanol,

Potassium carbonate, Dimethylformamide (DMF).

Procedure:

To a solution of 8-bromo-3-isobutyl-1-methylxanthine (1 equivalent) in DMF, add 2-(4-

benzhydrylpiperazin-1-yl)ethanol (1.1 equivalents) and potassium carbonate (2

equivalents).

Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring by TLC.

After completion, cool the reaction mixture and pour it into ice-cold water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a gradient of

dichloromethane and methanol to afford pure Laprafylline.

III. Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized Laprafylline.

Instrumentation: A standard HPLC system with a UV detector.

Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic

acid.

Flow Rate: 1.0 mL/min.
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Detection Wavelength: 275 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve a small amount of Laprafylline in the mobile phase to a

concentration of approximately 1 mg/mL.

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on

the area percentage of the main peak.

Parameter Expected Value

Retention Time ~4-6 min (dependent on exact conditions)

Purity ≥98%

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of Laprafylline.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Protocol:

Sample Preparation: Dissolve 5-10 mg of Laprafylline in deuterated chloroform (CDCl3)

or deuterated dimethyl sulfoxide (DMSO-d6).

Acquisition: Acquire 1H and 13C NMR spectra.

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the

presence of all expected protons and carbons in the Laprafylline structure.
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Proton (1H NMR) Expected Chemical Shift (ppm)

Aromatic protons (benzhydryl) 7.20 - 7.50

CH (benzhydryl) ~4.20

N-CH3 ~3.40

N-CH2 (isobutyl) ~3.80

CH (isobutyl) ~2.10

CH3 (isobutyl) ~0.90

Piperazine and ethyl protons 2.50 - 2.80

Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of Laprafylline.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

Protocol:

Sample Preparation: Dissolve a small amount of Laprafylline in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

Infusion: Infuse the sample directly into the ESI source.

Analysis: Acquire the mass spectrum in positive ion mode.

Parameter Expected Value

[M+H]+ 501.29

IV. In Vitro Biological Activity Protocols
cAMP Phosphodiesterase (PDE) Inhibition Assay

Purpose: To determine the inhibitory activity of Laprafylline on PDE enzymes.
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Principle: This assay measures the amount of cAMP remaining after incubation with a PDE

enzyme and an inhibitor. A common method is a two-step radioassay.[7]

Protocol:

Reagents: PDE enzyme (e.g., from bovine brain), [3H]-cAMP, snake venom nucleotidase,

scintillation cocktail.

Procedure:

In a microcentrifuge tube, add a buffer solution, the PDE enzyme, and varying

concentrations of Laprafylline (or a known inhibitor like IBMX as a positive control).

Initiate the reaction by adding [3H]-cAMP and incubate at 30°C for a defined period

(e.g., 15 minutes).

Stop the reaction by boiling the tubes.

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

Separate the unreacted [3H]-cAMP from the [3H]-adenosine using anion-exchange

resin.

Measure the radioactivity of the [3H]-adenosine in the supernatant using a liquid

scintillation counter.

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of

Laprafylline and determine the IC50 value.

In Vitro Bronchodilator Activity Assay
Purpose: To assess the ability of Laprafylline to relax pre-contracted airway smooth muscle.

Principle: Isolated tracheal tissue is contracted with a spasmogen, and the relaxing effect of

the test compound is measured.

Protocol:
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Tissue Preparation: Isolate the trachea from a guinea pig or rat and prepare a tracheal

chain or ring preparation. Mount the tissue in an organ bath containing Krebs-Henseleit

solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

Contraction: After an equilibration period, induce a sustained contraction of the tracheal

muscle using a spasmogen such as histamine or methacholine.

Treatment: Once a stable contraction is achieved, add cumulative concentrations of

Laprafylline to the organ bath.

Measurement: Record the changes in muscle tension using an isometric force transducer.

Data Analysis: Express the relaxation as a percentage of the induced contraction and

calculate the EC50 value for Laprafylline.

V. Signaling Pathway
Laprafylline, as a xanthine derivative, is proposed to exert its primary effect through the

inhibition of cAMP phosphodiesterase (PDE). This leads to an increase in intracellular cAMP,

which activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets,

ultimately resulting in smooth muscle relaxation. Xanthine derivatives can also have effects on

adenosine receptors, which should be considered in a full pharmacological profile.[8][9]

Proposed Signaling Pathway of Laprafylline
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Caption: Proposed mechanism of action for Laprafylline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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